molecular formula C9H8ClNO5 B3330035 Methyl 5-chloro-2-methoxy-3-nitrobenzoate CAS No. 65851-92-5

Methyl 5-chloro-2-methoxy-3-nitrobenzoate

Cat. No.: B3330035
CAS No.: 65851-92-5
M. Wt: 245.61 g/mol
InChI Key: LWCRENCMPYSMPP-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methoxy-3-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO5 and a molecular weight of 245.62 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a chloro, methoxy, and nitro group on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-2-methoxy-3-nitrobenzoate can be synthesized starting from 5-chloro-2-methoxy-3-nitrobenzoic acid. The esterification of the carboxylic acid group is typically carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually performed under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as amines or thiols.

    Reduction: Formation of 5-chloro-2-methoxy-3-aminobenzoate.

    Hydrolysis: Formation of 5-chloro-2-methoxy-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 5-chloro-2-methoxy-3-nitrobenzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-methoxy-3-nitrobenzoate depends on its chemical reactivity and the nature of its interactions with other molecules. The nitro group can participate in redox reactions, while the ester and chloro groups can undergo nucleophilic substitution. These reactions can modulate the compound’s biological activity and its interactions with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-5-nitrobenzoate: Similar structure but with different positions of the substituents.

    Methyl 5-ethyl-2-methoxy-3-nitrobenzoate: Contains an ethyl group instead of a chloro group.

    Methyl 2-methoxy-5-nitrobenzoate: Lacks the chloro group.

Uniqueness

Methyl 5-chloro-2-methoxy-3-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups on the benzene ring influences its chemical behavior and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 5-chloro-2-methoxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-15-8-6(9(12)16-2)3-5(10)4-7(8)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCRENCMPYSMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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